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molecular formula C11H8Cl2N2O B1217055 Diclomezine CAS No. 62865-36-5

Diclomezine

Cat. No. B1217055
M. Wt: 255.1 g/mol
InChI Key: UWQMKVBQKFHLCE-UHFFFAOYSA-N
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Patent
US04603201

Procedure details

A suspension of 1.52 g (0.005 mole) of 6-(3,5-dichloro-4-methylphenyl)-4-methylthio-4,5-dihydro-3(2H)-pyridazinone, prepared as described in Example 1(d), in 30 ml of 1N aqueous sodium hydroxide was refluxed for 1 hour. The reaction mixture was allowed to cool and then acidified by adding concentrated hydrochloric acid, whilst water-cooling. The crystals which precipitated were collected by filtration, thoroughly washed with water and then dried to give 1.2 g (yield 94%) of the desired 6-(3,5-dichloro-4-methylphenyl)-3(2H)pyridazinone, melting at 254°-258° C.
Name
6-(3,5-dichloro-4-methylphenyl)-4-methylthio-4,5-dihydro-3(2H)-pyridazinone
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:10]2[CH2:11][CH:12](SC)[C:13](=[O:16])[NH:14][N:15]=2)[CH:5]=[C:6]([Cl:9])[C:7]=1[CH3:8].Cl.O>[OH-].[Na+]>[Cl:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:11]=[CH:12][C:13](=[O:16])[NH:14][N:15]=2)[CH:5]=[C:6]([Cl:9])[C:7]=1[CH3:8] |f:3.4|

Inputs

Step One
Name
6-(3,5-dichloro-4-methylphenyl)-4-methylthio-4,5-dihydro-3(2H)-pyridazinone
Quantity
1.52 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1C)Cl)C=1CC(C(NN1)=O)SC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The crystals which precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
thoroughly washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1C)Cl)C=1C=CC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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